
Gatifloxacin N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gatifloxacin N-Oxide is a reference standard related to Gatifloxacin . Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family . It is used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Gatifloxacin .
Synthesis Analysis
The synthesis of Gatifloxacin involves various processes. For instance, the hydroxyl group of three antioxidants (menthol, thymol, and vanillin) was linked to chloroacetyl chloride through a nucleophilic substitution reaction, to give intermediates, which were reacted with a carboxyl group of Gatifloxacin to form three final compounds having ester linkage .Molecular Structure Analysis
The molecular formula of Gatifloxacin N-Oxide is C19H22FN3O5 . The chemical name is 1-(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-7-yl)-3-methylpiperazine 1-oxide .Chemical Reactions Analysis
Gatifloxacin is an 8-methoxyfluoroquinolone with improved activity beside Gram-positive, anaerobes, and broad-spectrum activity against Gram-negative bacteria . It is available in single or in combination with other drugs in pharmaceutical matrices with many drugs like Levofloxacin, Moxifloxacin, Dexamethasone, Satranidazole, Difluprednate .Physical And Chemical Properties Analysis
The molecular weight of Gatifloxacin N-Oxide is 391.4 . It is supplied with detailed characterization data compliant with regulatory guidelines .Wissenschaftliche Forschungsanwendungen
Electrochemical Analysis
Gatifloxacin N-Oxide has been studied for its electrochemical behavior at multi-walled carbon nanotube paste electrodes. This research is significant in developing methods for drug detection in biological fluids and understanding the drug's interaction with DNA. The electrochemical oxidation of Gatifloxacin at these electrodes provides insights into its interactions and applications in clinical pharmacology (Brahman, Dar, Tiwari, & Pitre, 2012).
Antimicrobial Activity
Studies on Gatifloxacin have explored its antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is vital for understanding its effectiveness in treating infections and its environmental impact, especially regarding its degradation and the reduction of antimicrobial activity in water (Caianelo, Rodrigues-Silva, Maniero, & Guimarães, 2017).
Sensor Development for Drug Analysis
Gatifloxacin N-Oxide has been used in developing sensors for drug analysis. For instance, research involving reduced graphene oxide-copper sulfide-carbon nitride nanosheets composite electrochemiluminescence sensors has been conducted. This work contributes to creating more sensitive, cost-effective methods for drug analysis in biological samples like mouse plasma (Jiang, Mo, Yu, Ya, He, Mo, & Deng, 2019).
Ocular Drug Delivery
The development of gatifloxacin-loaded cationic polymeric nanoparticles for ocular drug delivery is another significant area of research. This aims to improve ocular bioavailability by prolonging the drug's residence time in the eye, which is critical for effective treatment of ocular infections (Duxfield, Sultana, Wang, Englebretsen, Deo, Swift, Rupenthal, & Al-Kassas, 2016).
Enhancement of Drug Delivery
Research has also been conducted on enhancing drug delivery, such as using ultrasound to improve gatifloxacin trans-corneal delivery in mice. This innovative approach can potentially reduce dosage frequency and improve therapeutic effectiveness in ocular infections (Jegal, Lee, Lee, Jeong, Kim, & Kim, 2018).
Safety And Hazards
Gatifloxacin is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
Zukünftige Richtungen
Gatifloxacin N-Oxide can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Gatifloxacin . This suggests that it has potential for future applications in pharmaceutical analysis and production.
Eigenschaften
CAS-Nummer |
1798008-43-1 |
|---|---|
Produktname |
Gatifloxacin N-Oxide |
Molekularformel |
C19H22FN3O5 |
Molekulargewicht |
391.40 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



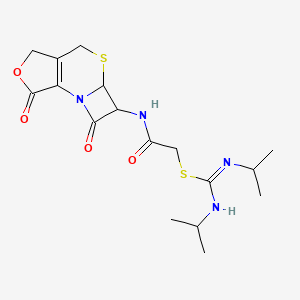
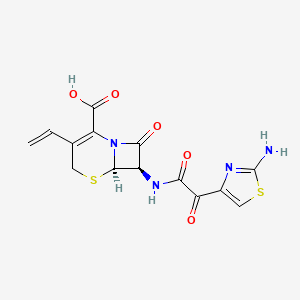
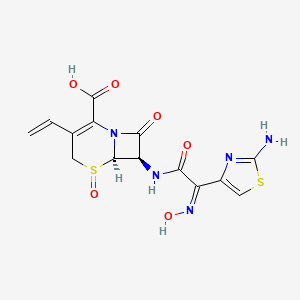
![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
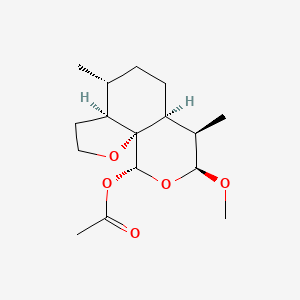
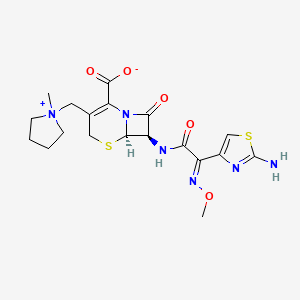
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
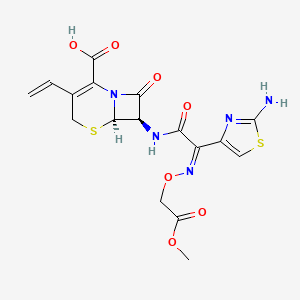
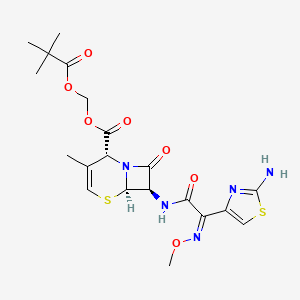
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)